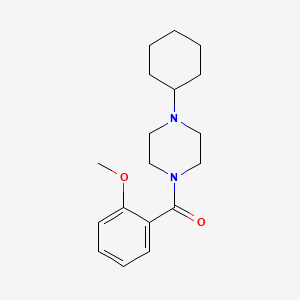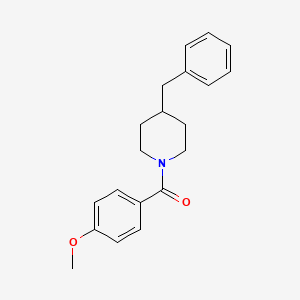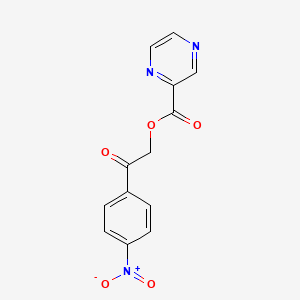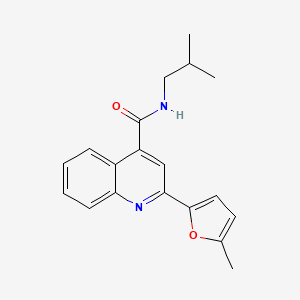
(4-Cyclohexylpiperazin-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE is a chemical compound with the molecular formula C19H27NO2 It is known for its unique structure, which includes a cyclohexyl group attached to a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE typically involves the reaction of cyclohexylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (4-CYCLOHEXYLPIPERAZINO)(2-HYDROXYPHENYL)METHANONE.
Reduction: Formation of (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANOL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicine, (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-CYCLOHEXYLPIPERAZINO)(2-HYDROXYPHENYL)METHANONE
- (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANOL
- (4-CYCLOHEXYLPIPERAZINO)(2-CHLOROPHENYL)METHANONE
Uniqueness
(4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE is unique due to its combination of a cyclohexyl group, a piperazine ring, and a methoxyphenyl group This combination imparts specific chemical and physical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3 |
InChI Key |
RHKUSBGSUGXSIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10890741.png)
![methyl S-benzyl-N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}cysteinate](/img/structure/B10890759.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10890771.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B10890774.png)
![4-Acetyl-3-hydroxy-5-(3-hydroxy-phenyl)-1-[2-(1H-indol-3-yl)-ethyl]-1,5-dihydro-pyrrol-2-one](/img/structure/B10890781.png)
![3-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B10890787.png)

![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-4-chlorobenzoic acid](/img/structure/B10890790.png)
![1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10890792.png)

![N-(4-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10890814.png)


methanone](/img/structure/B10890824.png)
